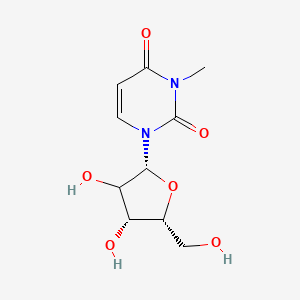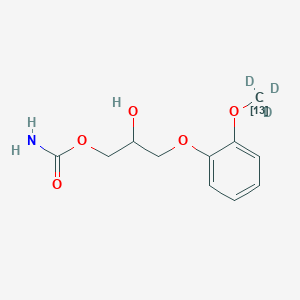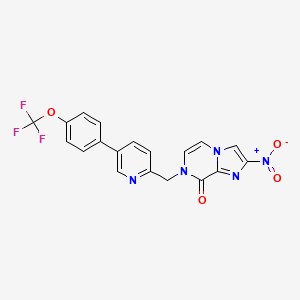
Anti-infective agent 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-infective agent 4 is a compound known for its broad-spectrum antimicrobial properties. It is used to combat various bacterial, viral, fungal, and parasitic infections. The compound has gained significant attention in the field of medicinal chemistry due to its effectiveness against drug-resistant pathogens.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-infective agent 4 typically involves the formation of heterocyclic scaffolds containing nitrogen and oxygen atoms. One common synthetic route includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and chromatography, to isolate the desired product.
化学反応の分析
Types of Reactions: Anti-infective agent 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different antimicrobial activities.
科学的研究の応用
Anti-infective agent 4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with enhanced antimicrobial properties.
Biology: Employed in studies to understand the mechanisms of microbial resistance and to develop new strategies to overcome it.
Medicine: Investigated for its potential use in treating infections caused by drug-resistant bacteria, viruses, and fungi.
Industry: Utilized in the development of antimicrobial coatings and materials to prevent the spread of infections in healthcare settings
作用機序
The mechanism of action of anti-infective agent 4 involves the inhibition of key enzymes and pathways essential for microbial survival. The compound targets bacterial cell wall synthesis, protein synthesis, and nucleic acid synthesis. By binding to specific enzymes, it disrupts the normal functioning of microbial cells, leading to their death .
類似化合物との比較
1,2,4-Oxadiazoles: Known for their broad-spectrum antimicrobial activities, including antibacterial, antiviral, and antifungal properties.
Cephalosporins: A class of antibiotics with a similar mechanism of action, targeting bacterial cell wall synthesis.
Aminoglycosides: Antibiotics that inhibit protein synthesis in bacteria.
Uniqueness: Anti-infective agent 4 stands out due to its effectiveness against a wide range of drug-resistant pathogens and its ability to undergo various chemical modifications to enhance its antimicrobial properties. Its versatility in different scientific applications makes it a valuable compound in the fight against infectious diseases.
特性
分子式 |
C19H12F3N5O4 |
|---|---|
分子量 |
431.3 g/mol |
IUPAC名 |
2-nitro-7-[[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]imidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C19H12F3N5O4/c20-19(21,22)31-15-5-2-12(3-6-15)13-1-4-14(23-9-13)10-26-8-7-25-11-16(27(29)30)24-17(25)18(26)28/h1-9,11H,10H2 |
InChIキー |
YGQBEUJUYKJJEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)CN3C=CN4C=C(N=C4C3=O)[N+](=O)[O-])OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


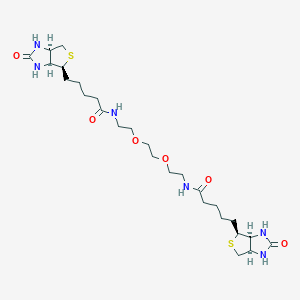
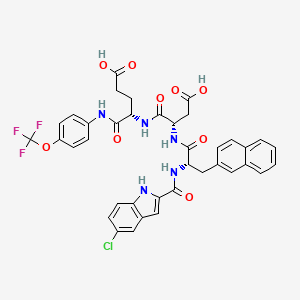
![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)









